molecular formula C17H20ClN3O2S B2605039 1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea CAS No. 923165-34-8

1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2605039
CAS No.: 923165-34-8
M. Wt: 365.88
InChI Key: POMTXMFNNMQNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate : A study described the synthesis of an intermediate compound related to antiobesity agent rimonabant, starting from p-chloropropiophenone. This process involves enamination to produce a morpholine derivative, followed by condensation with chlorooxalic acid ethyl ester (Hao Zhi-hui, 2007).

  • Novel Acetylcholinesterase Inhibitors : Research into 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are flexible and show potential as acetylcholinesterase inhibitors, has been conducted. These compounds, designed for greater conformational flexibility, have been shown to possess significant inhibitory activities, suggesting potential applications in medicinal chemistry (J. Vidaluc et al., 1995).

  • Antimicrobial Agents : A study on the synthesis and biological activity of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas showed that these compounds could act as plant growth regulators with antimicrobial properties (Song Xin-jian, Gong Xian-sheng, W. Sheng, 2006).

Supramolecular Chemistry and Material Science

  • Chiroptical Properties in Supramolecular Assemblies : Research on the solvent-induced chiroptical properties of a polythiophene derivative in various solvents revealed insights into the conformation and morphology of supramolecular aggregates. This could have implications for material science, particularly in the development of chiral materials (H. Goto, Y. Okamoto, E. Yashima, 2002).

Corrosion Inhibition

  • Corrosion Inhibition Performance of Triazinyl Urea Derivatives : The study explored the efficiency of certain triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments. These findings are relevant in industrial applications where corrosion resistance is crucial (B. Mistry et al., 2011).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-13-3-5-14(6-4-13)20-17(22)19-12-15(16-2-1-11-24-16)21-7-9-23-10-8-21/h1-6,11,15H,7-10,12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMTXMFNNMQNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.